Kinase Inhibition Profile: Class-Level Inference from Pyridopyrimidinone SAR
Although direct kinase profiling data for this specific compound have not been publicly disclosed, closely related pyrido[2,3-d]pyrimidin-4(3H)-one analogs have demonstrated potent EGFR inhibition. For example, compound 6 from Khalifa et al. (2019), which features a distinct substitution pattern, exhibited an IC50 of 0.5 µM against BRAF V600E, EGFR, and PDGFRβ at 100 µM, comparable to doxorubicin (IC50 0.6 µM) [1]. The presence of a 4-bromophenyl group is expected to enhance hydrophobic interactions in the kinase hinge region relative to the unsubstituted phenyl analog, a trend observed across pyridopyrimidine kinase inhibitors [1]. Direct comparative data between the 2-piperidinyl and 2-(4-methylpiperazin-1-yl) analogs are required to quantify the impact on selectivity.
| Evidence Dimension | Kinase inhibition (EGFR/BRAF) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within low µM range based on scaffold activity |
| Comparator Or Baseline | Compound 6 (Khalifa 2019): IC50 0.5 µM vs BRAF V600E, EGFR, PDGFRβ; Doxorubicin: IC50 0.6 µM |
| Quantified Difference | N/A – target compound data unavailable |
| Conditions | In vitro kinase assay at 100 µM; cancer cell lines HepG2, PC-3, HCT-116 |
Why This Matters
Establishes the pyridopyrimidinone core as a validated kinase inhibitor scaffold, but procurement decisions must consider that precise substitution (Br vs Cl, piperidine vs piperazine) can shift potency and selectivity.
- [1] Khalifa, N. M., Al-Omar, M. A., Alkahtani, H. M., & Bakheit, A. H. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219. View Source
